Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-
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Overview
Description
Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that features a cyclohexane ring, a carboxamide group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves the coupling of tryptamine derivatives with cyclohexanecarboxylic acid derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(5-chloro-1H-indol-3-yl)ethyl)cyclohexanecarboxamide
Uniqueness
Cyclohexanecarboxamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to its specific combination of a cyclohexane ring, carboxamide group, and indole moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
35630-96-7 |
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Molecular Formula |
C22H31N3O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H31N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h4-5,8-9,16-17,19,23H,1-3,6-7,10-15H2,(H,24,26) |
InChI Key |
BYABRKKQSVQWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(CC2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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